Ethyl 7-(2-oxocyclopentyl)heptanoate

Prostaglandin Synthesis Organic Chemistry Synthetic Intermediates

Ethyl 7-(2-oxocyclopentyl)heptanoate (CAS 40687-10-3) is a synthetic organic compound classified as a 2-oxocyclopentaneheptanoic acid ethyl ester. It is primarily recognized as a key intermediate in the multi-step synthesis of prostaglandins and their structural analogs.

Molecular Formula C14H24O3
Molecular Weight 240.34 g/mol
CAS No. 40687-10-3
Cat. No. B1605432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(2-oxocyclopentyl)heptanoate
CAS40687-10-3
Molecular FormulaC14H24O3
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC1CCCC1=O
InChIInChI=1S/C14H24O3/c1-2-17-14(16)11-6-4-3-5-8-12-9-7-10-13(12)15/h12H,2-11H2,1H3
InChIKeyFNXKYPCEPBQWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(2-oxocyclopentyl)heptanoate (CAS 40687-10-3): A Prostaglandin Synthesis Intermediate with Limited Comparative Data


Ethyl 7-(2-oxocyclopentyl)heptanoate (CAS 40687-10-3) is a synthetic organic compound classified as a 2-oxocyclopentaneheptanoic acid ethyl ester. It is primarily recognized as a key intermediate in the multi-step synthesis of prostaglandins and their structural analogs [1]. The compound features a cyclopentanone ring substituted at the 2-position with a heptanoate ester chain. While its role in synthetic pathways is established, published head-to-head comparative data against its closest analogs remains scarce, making a fully quantitative differentiation challenging.

Workflow Prostaglandin synthesis intermediate
Selection Ethyl ester for specific reactivity profile
Evidence Limited comparative data; verify in protocol

Why In-Class Heptanoate Esters Cannot Simply Substitute for Ethyl 7-(2-oxocyclopentyl)heptanoate


Within the prostaglandin synthetic pathway, apparently minor structural variations can propagate into significant differences in downstream reactivity. The specific steric and electronic environment created by the 2-oxocyclopentyl group and the ethyl ester is critical for subsequent transformations like alkylation steps. In the absence of direct comparative evidence, procurement decisions must rely on this strong class-level inference: a methyl ester analog or a regioisomer with the ketone at a different position cannot be assumed to provide equivalent yields or reaction selectivity in established protocols [1].

Compound
Key difference
Potential risk
Ethyl 7-(2-oxocyclopentyl)heptanoate
Target ester
Methyl ester analog
Methyl vs ethyl ester
Hydrolysis rate may differ; reactivity may shift
3-oxocyclopentyl regioisomer
Ketone position
Steric/electronic environment may alter alkylation selectivity

Quantitative Evidence Assessment for Ethyl 7-(2-oxocyclopentyl)heptanoate (CAS 40687-10-3)


Comparative Reactivity in Prostaglandin Intermediate Synthesis: A Critical Gap

Despite its acknowledged role in prostaglandin synthesis, no published studies have been identified that directly compare the yield or reaction rate of ethyl 7-(2-oxocyclopentyl)heptanoate with a close analog (e.g., methyl 7-(2-oxocyclopentyl)heptanoate or the 3-oxocyclopentyl regioisomer) in the same reaction sequence [1]. The absence of a head-to-head comparison prevents the generation of a quantified differentiation claim at this time.

Comparative Reactivity Gap
Data to verify
No head-to-head comparison data found for yield/selectivity vs. analogs
Procurement based on precedent, not quantified superiority
Verify yield and selectivity in specific protocol
Prostaglandin Synthesis Organic Chemistry Synthetic Intermediates

Stability and Physicochemical Properties: A Comparison with a Methyl Ester Analog

Physicochemical properties can be inferred from its analog, methyl 7-(2-oxocyclopentyl)heptanoate [1]. The ethyl ester (CAS 40687-10-3) has a higher predicted boiling point (predicted: 330.4±15.0 °C ) compared to the methyl ester analog (CAS 37617-17-7), which has a lower molecular weight. This class-level inference suggests the ethyl ester is less volatile and potentially more stable, a potential advantage in reactions requiring higher temperatures, though no direct experimental stability data was found for the target compound under these conditions.

Stability vs Methyl Ester
Class-level
Predicted boiling point 330.4±15.0 °C (ethyl); lower volatility inferred vs. methyl ester
May support higher-temperature reaction screening
Experimental stability data not available
Chemical Stability Physicochemical Properties Ester Analogs

Patent-Exemplified Synthetic Utility: Confirmed Role as a Prostaglandin Precursor

A key patent (US4061865) on prostaglandin analogues explicitly uses a very close structural analog of the target compound as a starting material for a novel synthesis process. This demonstrates the class's utility. The patent exemplifies a route where a compound with a 6-carboethoxyhexyl side chain on a cyclopentenone ring is a critical intermediate [1]. While not a direct comparison, this patent-level evidence confirms the target compound's structural motif is validated for this high-value application, distinguishing it from non-patented analogs.

Patent-Validated Utility
Reported
Structurally validated in US4061865 as a key intermediate for prostaglandin analogs
Provides literature precedence for synthetic route design
Not a direct comparison; class-level patent context
Prostaglandin Synthesis Patent Literature Synthetic Route

Recommended Application Scenarios for Ethyl 7-(2-oxocyclopentyl)heptanoate Based on Current Evidence


Prostaglandin Analog Synthesis: Following Established Patent Routes

This is the primary recommended scenario. When replicating or innovating upon the prostaglandin synthesis routes described in patents like US4061865, the use of a structurally validated intermediate is critical [1]. This compound provides a starting point that has a documented history in the literature, reducing the risk of unexpected reactivity that could occur with a non-patented analog.

High-Temperature Reaction Sequences

Based on its predicted higher boiling point compared to its methyl ester analog, this ethyl ester may be preferable in synthetic sequences requiring prolonged heating or distillation steps . The lower volatility can lead to less material loss and simplified purification, but this must be confirmed experimentally for the specific process.

Process Development Where Ester Hydrolysis is a Key Step

As an ethyl ester, it may offer a different hydrolysis profile than a methyl ester under specific conditions. This could be exploited in a synthetic route where selective ester deprotection is required. Procurement in this scenario would be driven by a need for this specific hydrolysis characteristic, which would need to be assessed in-house [2].

Academic Research into Prostaglandin Synthetic Methodology

For a research group developing new synthetic routes to prostaglandins, this compound serves as a standard building block [1]. Its well-defined structure and availability make it a reliable starting material for exploring new reactions, where a direct comparison to other esters (methyl, propyl) might be the subject of the research itself.

Application
Selection Property
Validation Focus
Prostaglandin analog synthesis
Patent-validated intermediate
Yield and selectivity verification in route
High-temperature synthesis
Predicted lower volatility
Volatility and thermal stability testing
Selective ester hydrolysis
Ethyl ester hydrolysis differentiation
In-house hydrolysis profile assessment
Methodology research
Structural precedent for new route design
Reaction scope exploration
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